molecular formula C6H3BrF3NO B12276217 6-Bromo-5-(trifluoromethyl)pyridin-3-ol

6-Bromo-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B12276217
M. Wt: 241.99 g/mol
InChI Key: GEODJYNOFUSNSI-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 6-Bromo-5-(trifluoromethyl)pyridin-3-ol typically involves the iodide displacement reaction. This method uses iodobromopyridine as the starting material, which undergoes iodide displacement with in situ generated (trifluoromethyl)copper . The reaction conditions are carefully controlled to ensure the successful incorporation of the trifluoromethyl group into the pyridine ring.

Chemical Reactions Analysis

6-Bromo-5-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various metal catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-5-(trifluoromethyl)pyridin-3-ol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, making it a valuable tool in drug discovery and development. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-Bromo-5-(trifluoromethyl)pyridin-3-ol can be compared with other similar compounds, such as:

The presence of the hydroxyl group in this compound makes it unique and provides additional reactivity compared to its analogs.

Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

6-bromo-5-(trifluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3BrF3NO/c7-5-4(6(8,9)10)1-3(12)2-11-5/h1-2,12H

InChI Key

GEODJYNOFUSNSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Br)O

Origin of Product

United States

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